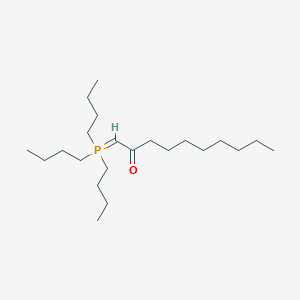![molecular formula C15H14N2O3 B14617804 Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-methyl- CAS No. 60849-63-0](/img/structure/B14617804.png)
Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-methyl- is an organic compound with the molecular formula C14H12N2O3. This compound is characterized by the presence of a benzoic acid moiety substituted with an aminobenzoyl group and a methyl group. It is a derivative of benzoic acid and is known for its applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(2-aminobenzoyl)amino]-5-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzoic acid with 2-aminobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane or tetrahydrofuran at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or other large-scale separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, 2-[(2-aminobenzoyl)amino]-5-methyl- involves its interaction with specific molecular targets and pathways. It has been proposed that the compound may act by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. This inhibition can lead to changes in gene expression and induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Anthranilic acid:
2-Aminobenzophenone-2-carboxylic acid: Another similar compound with applications in organic synthesis.
Uniqueness
Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit HDACs and induce apoptosis in cancer cells sets it apart from other similar compounds.
Propiedades
Número CAS |
60849-63-0 |
|---|---|
Fórmula molecular |
C15H14N2O3 |
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
2-[(2-aminobenzoyl)amino]-5-methylbenzoic acid |
InChI |
InChI=1S/C15H14N2O3/c1-9-6-7-13(11(8-9)15(19)20)17-14(18)10-4-2-3-5-12(10)16/h2-8H,16H2,1H3,(H,17,18)(H,19,20) |
Clave InChI |
LTOMISFGQGGZLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14617721.png)
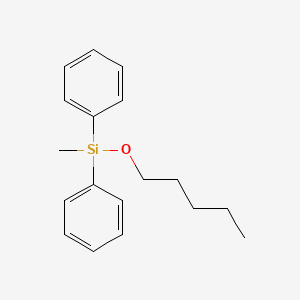
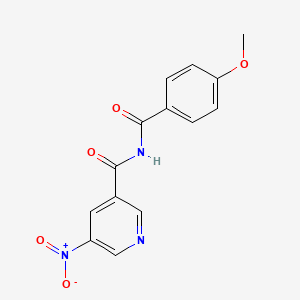
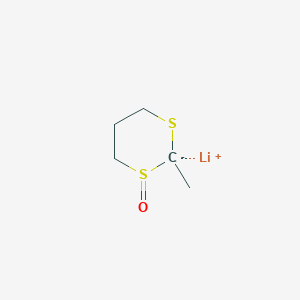

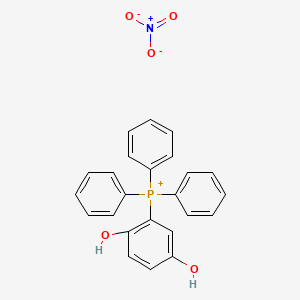
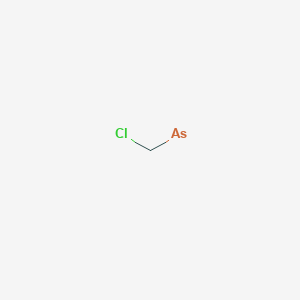
![4-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14617741.png)
![2-{[1-(4-Methylphenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14617746.png)
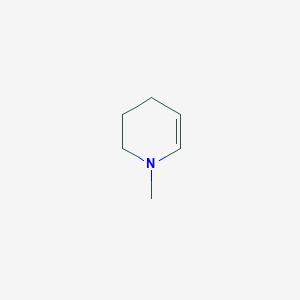
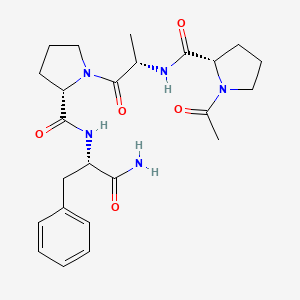
![N,N-Dimethyl-N'-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea](/img/structure/B14617768.png)
